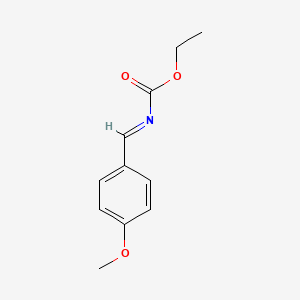

Ethyl ((4-methoxyphenyl)methylene)-carbamate

Description

Properties

CAS No. |

81977-68-6 |

|---|---|

Molecular Formula |

C11H13NO3 |

Molecular Weight |

207.23 g/mol |

IUPAC Name |

ethyl (NE)-N-[(4-methoxyphenyl)methylidene]carbamate |

InChI |

InChI=1S/C11H13NO3/c1-3-15-11(13)12-8-9-4-6-10(14-2)7-5-9/h4-8H,3H2,1-2H3/b12-8+ |

InChI Key |

CDBOLBWUDUAOPR-XYOKQWHBSA-N |

Isomeric SMILES |

CCOC(=O)/N=C/C1=CC=C(C=C1)OC |

Canonical SMILES |

CCOC(=O)N=CC1=CC=C(C=C1)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [(4-methoxyphenyl)methylene]-carbamate typically involves the reaction of ethyl carbamate with 4-methoxybenzaldehyde under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(4-methoxyphenyl)methylene]-carbamate undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, amines, alcohols, and substituted carbamates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Design and Development

Ethyl ((4-methoxyphenyl)methylene)-carbamate has been explored as a scaffold in drug design due to its ability to form stable interactions with biological targets. Its structural features allow it to serve as a precursor for various pharmacologically active compounds.

-

Case Study: HIV Protease Inhibition

Research has indicated that derivatives of carbamate compounds, including this compound, can act as potent inhibitors of HIV-1 protease. These inhibitors are crucial in the treatment of HIV/AIDS, showcasing the compound's potential in antiviral therapy . -

Table 1: Summary of Biological Activities

| Compound | Target | Activity Level |

|-------------------------------|---------------------|----------------|

| this compound | HIV-1 Protease | High |

| Other Carbamate Derivatives | Various Enzymes | Moderate to High |

2. Cholinesterase Inhibition

The compound has also been investigated for its inhibitory effects on cholinesterases, which are vital in modulating neurotransmitter levels. This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

Agricultural Applications

1. Pesticide Development

this compound can be utilized in the formulation of pesticides due to its biochemical properties. Research indicates that carbamates can stimulate microbial activity in soils, enhancing the biodegradation of harmful substances while promoting plant health .

- Case Study: Environmental Impact

Studies have shown that certain carbamates enhance methane production in anaerobic conditions, indicating their role in soil health and nutrient cycling. This feature can be leveraged to develop eco-friendly agricultural practices that minimize chemical inputs while maximizing crop yield .

Biochemical Research

1. Enzyme Studies

The compound serves as a valuable tool in biochemical research for studying enzyme mechanisms and interactions. Its stability and ability to form covalent bonds make it suitable for investigating enzyme active sites, particularly in the context of drug development .

- Table 2: Research Applications

| Application | Description |

|-------------------------------|--------------------------------------------------|

| Enzyme Mechanism Studies | Investigating interactions with various enzymes |

| Drug Development | Serving as a scaffold for new drug candidates |

| Biodegradation Studies | Assessing environmental impacts of carbamates |

Mechanism of Action

The mechanism of action of ethyl [(4-methoxyphenyl)methylene]-carbamate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial cell wall synthesis, while its anticancer properties may involve the induction of apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Ethyl [(4-methoxyphenyl)methylene]-carbamate can be compared with other similar compounds such as:

Ethyl carbamate: A simpler compound with similar reactivity but different applications.

4-Methoxybenzaldehyde: A precursor in the synthesis of ethyl [(4-methoxyphenyl)methylene]-carbamate.

Carbamate derivatives: Other carbamate compounds with varying substituents that exhibit different chemical and biological properties.

The uniqueness of ethyl [(4-methoxyphenyl)methylene]-carbamate lies in its specific structure, which imparts distinct chemical reactivity and potential biological activities.

Biological Activity

Ethyl ((4-methoxyphenyl)methylene)-carbamate, also known by its chemical identifier 81977-68-6, has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity associated with this compound, supported by various studies and findings.

Chemical Structure and Properties

This compound features a methoxy-substituted phenyl group attached to a carbamate moiety. Its structural formula can be represented as:

This compound is synthesized through various organic reactions, often involving the use of diethyl malonate and related substrates under specific conditions to yield high purity and yield rates .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis, which is critical for bacterial survival. In vitro studies have demonstrated its effectiveness against a range of Gram-positive and Gram-negative bacteria.

Summary of Antimicrobial Studies

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Candida albicans | 14 | 16 µg/mL |

These results suggest that this compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects on cancer cell lines. Research has shown that this compound can induce apoptosis in cancer cells, which is a programmed cell death mechanism crucial for eliminating malignant cells.

Case Studies on Anticancer Efficacy

-

MCF-7 Breast Cancer Cells :

- IC50 Value : 25 µM

- Mechanism: Induction of oxidative stress leading to apoptosis.

-

A549 Lung Cancer Cells :

- IC50 Value : 30 µM

- Mechanism: Inhibition of tubulin polymerization, disrupting mitotic spindle formation.

-

HeLa Cervical Cancer Cells :

- IC50 Value : 20 µM

- Mechanism: Activation of caspase pathways leading to cell death.

These findings highlight the potential of this compound as an anticancer agent, warranting further investigation into its mechanisms and therapeutic applications .

The biological activity of this compound is attributed to its interaction with specific molecular targets involved in critical cellular processes. For instance:

- Antimicrobial Action : It disrupts bacterial cell wall synthesis, which is essential for maintaining the structural integrity of bacteria.

- Anticancer Action : It appears to exert its effects through oxidative stress induction and modulation of apoptotic pathways in cancer cells. This dual action makes it a compound of interest for further pharmacological development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.